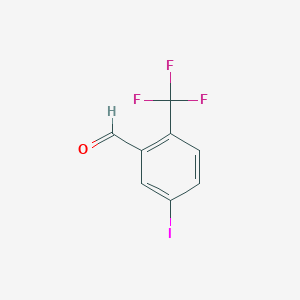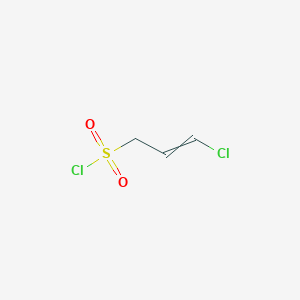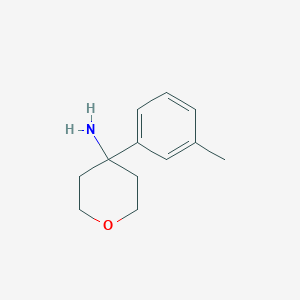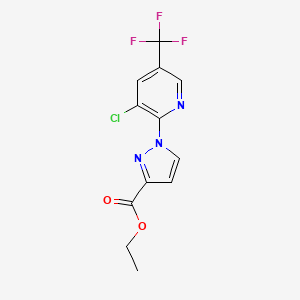![molecular formula C12H11NO4 B11818867 2,5-Pyrrolidinedione, 1-[(2-methylbenzoyl)oxy]- CAS No. 110920-14-4](/img/structure/B11818867.png)
2,5-Pyrrolidinedione, 1-[(2-methylbenzoyl)oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Pyrrolidinedione, 1-[(2-methylbenzoyl)oxy]- is a chemical compound with the molecular formula C13H13NO4 It is a derivative of pyrrolidinedione, which is a five-membered lactam ring containing two carbonyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Pyrrolidinedione, 1-[(2-methylbenzoyl)oxy]- typically involves the reaction of 2,5-pyrrolidinedione with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,5-Pyrrolidinedione, 1-[(2-methylbenzoyl)oxy]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted pyrrolidinedione derivatives.
科学的研究の応用
2,5-Pyrrolidinedione, 1-[(2-methylbenzoyl)oxy]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,5-Pyrrolidinedione, 1-[(2-methylbenzoyl)oxy]- involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can result in various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways.
類似化合物との比較
Similar Compounds
2,5-Pyrrolidinedione, 1-methyl-: A similar compound with a methyl group instead of the 2-methylbenzoyl group.
2,5-Pyrrolidinedione, 1-[(4-methylbenzoyl)oxy]-: A derivative with a 4-methylbenzoyl group.
2,5-Pyrrolidinedione, 1-[(4-methoxybenzoyl)oxy]-: A compound with a 4-methoxybenzoyl group.
Uniqueness
2,5-Pyrrolidinedione, 1-[(2-methylbenzoyl)oxy]- is unique due to the presence of the 2-methylbenzoyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other similar compounds.
特性
CAS番号 |
110920-14-4 |
|---|---|
分子式 |
C12H11NO4 |
分子量 |
233.22 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 2-methylbenzoate |
InChI |
InChI=1S/C12H11NO4/c1-8-4-2-3-5-9(8)12(16)17-13-10(14)6-7-11(13)15/h2-5H,6-7H2,1H3 |
InChIキー |
BZOOKZAPHQAQBI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(=O)ON2C(=O)CCC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(4-Chlorophenyl)methylidene]-2-(morpholin-4-YL)cyclopent-1-ene-1-carbaldehyde](/img/structure/B11818804.png)
![1-[(1R,2R)-2-aminocyclohexyl]-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]thiourea](/img/structure/B11818809.png)





![4-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B11818862.png)

![5-[(1E)-1-(hydroxyimino)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B11818877.png)


